molecular formula C7H3ClFNO B12864774 5-Chloro-7-fluoro-1,3-benzoxazole

5-Chloro-7-fluoro-1,3-benzoxazole

Cat. No.: B12864774
M. Wt: 171.55 g/mol
InChI Key: DZCBTIMKSOIZRT-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate substituted aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 5-chloro-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Oxazolone derivatives.

    Reduction Products: Benzoxazoline derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-1,3-benzoxazole involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of enzymes such as DNA topoisomerases and protein kinases, which are involved in the regulation of cell growth and proliferation . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields .

Biological Activity

5-Chloro-7-fluoro-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that includes both benzene and oxazole rings. Its molecular formula is C7H4ClFNOC_7H_4ClFNO, with a molecular weight of approximately 203.62 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and biological properties compared to its analogs.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various strains of bacteria and fungi:

  • Antifungal Activity : In vitro studies have shown that derivatives of benzoxazole, including this compound, possess antifungal activity against resistant strains of Candida albicans and Candida glabrata. For instance, certain derivatives displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans isolates .
CompoundMIC (µg/mL)% Inhibition
5k1664.2 ± 10.6
6a1688.0 ± 9.7
5i1653.0 ± 3.5

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies reveal that it can inhibit the growth of various cancer cell lines:

  • Cell Lines Affected : Notable activity has been observed against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and prostate cancer (PC3) cells .

In a comparative study, the cytotoxic effects were quantified:

Cell LineIC50 (µM)
MCF-7<10
A549<10
HepG2<10

The biological activity of this compound is attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes such as DNA topoisomerases and protein kinases, which are essential for cell growth and proliferation.
  • Disruption of Cellular Processes : The compound's mechanism includes perturbation of sterol content in fungal cells, leading to cell growth inhibition .

Study on Antifungal Activity

A study evaluated the effects of various benzoxazole derivatives on resistant strains of Candida. The results indicated that compounds like 5k and 6a showed promising antifungal activity with minimal cytotoxicity towards mammalian cells .

Study on Anticancer Properties

Another research focused on the anticancer properties of benzoxazole derivatives, highlighting their effectiveness against multiple cancer cell lines. The study concluded that these compounds could serve as potential candidates for drug development in cancer therapies .

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

5-chloro-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H

InChI Key

DZCBTIMKSOIZRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)F)Cl

Origin of Product

United States

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